Comparative Potency of N-Benzyl Piperidine Analogs as Dual HDAC/AChE Inhibitors
In a 2023 study by Qin et al., a series of N-benzyl piperidine derivatives were evaluated for dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE). The core N-benzyl piperidine scaffold is key, and the specific aldehyde functional group at the 2-position of 1-Benzyl-piperidine-2-carbaldehyde serves as a critical synthetic precursor for generating these potent analogs [1]. The most potent derivative, designated 'd5', demonstrated an IC50 of 0.17 µM for HDAC and 6.89 µM for AChE, while 'd10' showed IC50 values of 0.45 µM and 3.22 µM, respectively [1]. This contrasts sharply with simpler piperidine-2-carbaldehyde analogs lacking the N-benzyl group, which were not identified as having this balanced dual inhibitory profile [1].
| Evidence Dimension | HDAC and AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | Precursor to potent analogs (d5, d10) |
| Comparator Or Baseline | Simpler piperidine-2-carbaldehyde analogs (no N-benzyl group) |
| Quantified Difference | N-benzyl derivatives d5 and d10 show balanced dual inhibition (HDAC IC50: 0.17-0.45 µM; AChE IC50: 3.22-6.89 µM), a profile not observed for simpler analogs in this study. |
| Conditions | In vitro enzyme inhibition assays using recombinant HDAC and AChE. |
Why This Matters
This data demonstrates that the N-benzyl piperidine scaffold, for which 1-Benzyl-piperidine-2-carbaldehyde is a key building block, is essential for achieving potent dual enzyme inhibition, a profile not achievable with simpler, non-benzylated piperidine aldehydes.
- [1] Qin P, Ran Y, Xie F, et al. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorg Med Chem. 2023;80:117178. View Source
